

Application Notes and Protocols for NCT-503 in Cell Culture

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These application notes provide a comprehensive overview of the experimental use of **NCT-503**, a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), in various cancer cell lines. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Introduction

NCT-503 is a small molecule inhibitor of PHGDH, the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway is often upregulated in cancer cells to support their high proliferation rates and metabolic demands.[3][4] By inhibiting PHGDH, **NCT-503** disrupts serine synthesis, leading to reduced proliferation, induction of apoptosis, and cell cycle arrest in susceptible cancer cell models.[1][5] These notes provide detailed protocols for evaluating the cellular effects of **NCT-503** in vitro.

Data Presentation

Table 1: IC50 Values of NCT-503 in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 (μM)	Assay	Exposure Time
MDA-MB-468	Triple-Negative Breast Cancer	20.2 ± 2.8	MTT	48 h[6]
MDA-MB-231	Triple-Negative Breast Cancer	76.6 ± 3.2	MTT	48 h[6]
Hs 578T	Triple-Negative Breast Cancer	93.4 ± 14.0	MTT	48 h[6]
A549	Non-Small Cell Lung Cancer	16.44	MTT	72 h[7]
Various Glioblastoma Stem-like Cells (GSCs)	Glioblastoma	< 30	Not specified	Not specified[4]

Table 2: Summary of NCT-503 Effects on Cellular Processes



Cellular Process	Effect of NCT-503	Cell Lines Studied	Key Findings
Cell Viability	Decreased	Burkitt lymphoma, Triple-Negative Breast Cancer, Neuroblastoma	Dose-dependent reduction in cell proliferation.[2][5][6]
Clonogenicity	Decreased	Burkitt lymphoma	Impaired ability of single cells to form colonies.[5]
Apoptosis	Increased	Burkitt lymphoma, Non-Small Cell Lung Cancer	Induction of programmed cell death.[5][7]
Oxidative Stress	Increased	Burkitt lymphoma	Elevation of reactive oxygen species (ROS) and reduction of glutathione (GSH).[5]
Cell Cycle	Arrest	Non-Small Cell Lung Cancer, Triple- Negative Breast Cancer	Induction of G2/M phase arrest.[6][7]
Serine Synthesis	Inhibited	MDA-MB-468	Blocks glucose- derived serine synthesis.[1][8]
TCA Cycle	Altered	Neuroblastoma	Reroutes glucose- derived carbons into the TCA cycle.[2]

Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of NCT-503 on cancer cells.

Materials:



- NCT-503 (stock solution prepared in a suitable solvent like DMSO or Ethanol)[1]
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) reagent
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 6.5 × 10³ cells/well) and allow them to adhere overnight.[6]
- Prepare serial dilutions of NCT-503 in complete culture medium. The final concentrations should typically range from 0.49 to 250 μM.[6]
- Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of NCT-503. Include a vehicle control (medium with the solvent used to dissolve NCT-503).
- Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[6][7]
- Add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
- Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]



Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by NCT-503.

Materials:

- NCT-503
- Cancer cell lines
- 6-well plates
- FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[9]
- · Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with NCT-503 at the desired concentrations for a specified time (e.g., 24 hours).[5]
- Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
- Wash the cells with cold PBS.
- Resuspend the cell pellet in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[9]



Reactive Oxygen Species (ROS) Measurement

This protocol measures intracellular ROS levels following NCT-503 treatment.

• NCT-503

Materials:

- Cancer cell lines
- 6-well plates
- 2',7'-dichlorofluorescein diacetate (DCFH-DA) dye[7]
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **NCT-503** for the desired duration (e.g., 24 hours).[5]
- · Harvest and wash the cells.
- Incubate the cells with DCFH-DA solution (e.g., 10 μM) at 37°C for 30 minutes in the dark.[7]
- · Wash the cells to remove excess dye.
- Analyze the fluorescence of the cells using a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[5][7]

Western Blotting

This protocol is used to analyze the expression of specific proteins involved in signaling pathways affected by **NCT-503**.

Materials:

• NCT-503



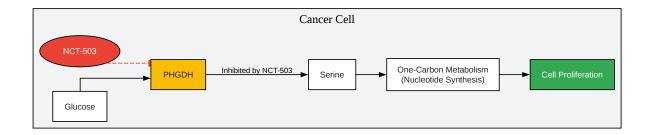
- Cancer cell lines
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., PHGDH, p53, p21, cyclin B1, cdc2, Bcl-2, caspase-3, PARP, AMPK, mTOR, p70S6K)[2][7]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Treat cells with NCT-503 at various concentrations and time points.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Normalize the band intensities to a loading control (e.g., GAPDH or β-actin).[2]



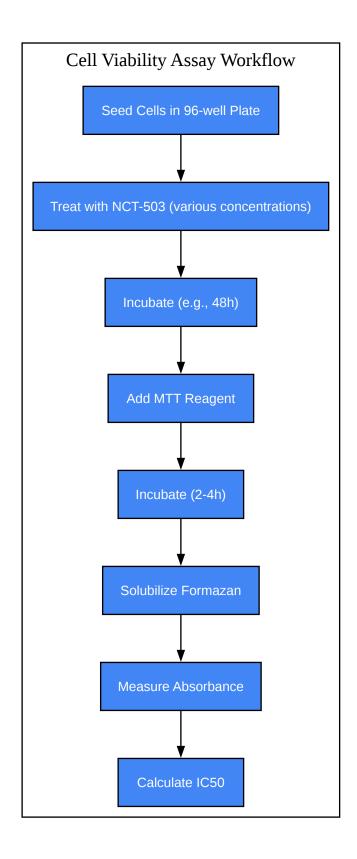
Mandatory Visualizations



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Caption: Mechanism of action of NCT-503 in cancer cells.

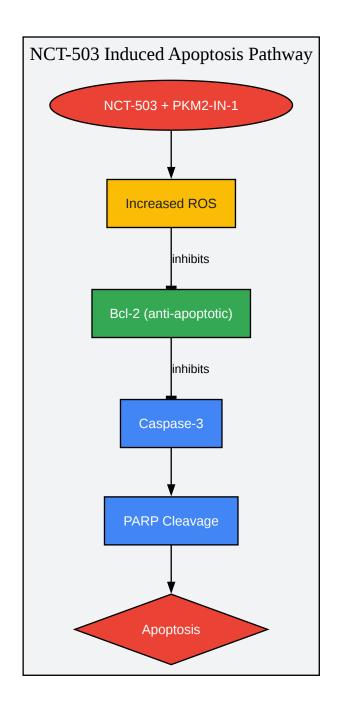




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Caption: Workflow for determining cell viability using the MTT assay.





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Caption: Signaling pathway of apoptosis induced by NCT-503 in combination with PKM2-IN-1.

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